molecular formula C27H25FN4O6S2 B6490606 ethyl 3-(3-fluorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-66-0

ethyl 3-(3-fluorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B6490606
CAS No.: 887224-66-0
M. Wt: 584.6 g/mol
InChI Key: AZRLOZPCYGXDOY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes:

  • A 3-fluorophenyl group at position 3, influencing electronic properties and receptor interactions.
  • A 4-(piperidine-1-sulfonyl)benzamido substituent at position 5, contributing to solubility and bioactivity via sulfonamide and piperidine moieties.
  • An ethyl ester at position 1, common in prodrug formulations for enhanced bioavailability.

The molecular formula is estimated as C₂₅H₂₂FN₃O₆S₂, with a molecular weight of approximately 543.6 g/mol. Its synthesis likely involves multi-step reactions, including Suzuki coupling for aryl group introduction and amide bond formation for the sulfonamide-benzamido substituent .

Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O6S2/c1-2-38-27(35)23-21-16-39-25(22(21)26(34)32(30-23)19-8-6-7-18(28)15-19)29-24(33)17-9-11-20(12-10-17)40(36,37)31-13-4-3-5-14-31/h6-12,15-16H,2-5,13-14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRLOZPCYGXDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below compares substituents and biological activities of analogous compounds:

Compound Name Core Structure Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Notable Biological Activities
Target Compound Thieno[3,4-d]pyridazine 3-fluorophenyl 4-(piperidine-1-sulfonyl)benzamido ~543.6 Enzyme inhibition, anticancer (hypothetical)
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido] analog () Thieno[3,4-d]pyridazine 4-fluorophenyl 4-(pyrrolidine-1-sulfonyl)benzamido ~529.5 Enzyme inhibition, anti-inflammatory
Ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo analog () Thieno[3,4-d]pyridazine 3-fluorophenyl 3-methoxybenzamido 467.5 Receptor binding, antimicrobial
Ethyl 3-(4-chlorophenyl)-5-(2-phenoxyacetamido)-4-oxo analog () Thieno[3,4-d]pyridazine 4-chlorophenyl 2-phenoxyacetamido ~496.0 Anticancer, kinase inhibition
Ethyl 3-(2-fluorophenyl)-5-(thiophene-2-amido)-4-oxo analog () Thieno[3,4-d]pyridazine 2-fluorophenyl thiophene-2-amido ~461.5 Anti-inflammatory, low solubility

Impact of Substituents on Properties

  • Fluorophenyl Position :

    • 3-Fluorophenyl (target compound): Enhances dipole moments and hydrophobic interactions compared to 2- or 4-fluorophenyl analogs .
    • 4-Fluorophenyl (): Improves metabolic stability but reduces steric hindrance for receptor binding .
  • Amide Group Variations: Piperidine-1-sulfonyl (target): Offers superior solubility and enzymatic target engagement due to sulfonamide’s electron-withdrawing effects and piperidine’s basicity .
  • Trifluoromethyl and Halogen Substituents :

    • 4-Trifluoromethylphenyl (): Boosts lipophilicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration .
    • Chlorophenyl (): Enhances halogen bonding with biological targets but may reduce solubility .

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